molecular formula C8H9NO2 B045730 N-[3-(Hydroxymethyl)phenyl]formamide CAS No. 122488-77-1

N-[3-(Hydroxymethyl)phenyl]formamide

Cat. No.: B045730
CAS No.: 122488-77-1
M. Wt: 151.16 g/mol
InChI Key: MQNPPNOWODHWAT-UHFFFAOYSA-N
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Description

3-Formamidobenzyl alcohol, also known as N-[3-(hydroxymethyl)phenyl]formamide, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzyl alcohol where the benzyl group is substituted with a formamide group at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formamidobenzyl alcohol can be synthesized through several methods. One common approach involves the formylation of benzyl alcohol derivatives. The reaction typically involves the use of formic acid or formic acid derivatives under acidic or basic conditions. Another method includes the reduction of 3-formylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of 3-formamidobenzyl alcohol often employs catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Formamidobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formamidobenzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-formamidobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Formamidobenzyl alcohol is unique due to the presence of both formamide and hydroxyl functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry .

Properties

CAS No.

122488-77-1

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

N-[3-(hydroxymethyl)phenyl]formamide

InChI

InChI=1S/C8H9NO2/c10-5-7-2-1-3-8(4-7)9-6-11/h1-4,6,10H,5H2,(H,9,11)

InChI Key

MQNPPNOWODHWAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC=O)CO

Canonical SMILES

C1=CC(=CC(=C1)NC=O)CO

Synonyms

Formamide, N-[3-(hydroxymethyl)phenyl]- (9CI)

Origin of Product

United States

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